(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Description
The compound (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a complex organic molecule characterized by its unique structural components. This compound features a benzoxazole ring, a butoxyphenyl group, and a prop-2-en-1-one moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C29H29NO3 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C29H29NO3/c1-4-5-18-32-24-16-14-23(15-17-24)28(31)25(19-21-10-12-22(13-11-21)20(2)3)29-30-26-8-6-7-9-27(26)33-29/h6-17,19-20H,4-5,18H2,1-3H3/b25-19- |
InChI Key |
YBODEBHEIYPRLC-PLRJNAJWSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)C(C)C)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)C(C)C)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Oxidative Coupling for Benzoxazole Core Formation
The benzoxazole moiety is synthesized via oxidative coupling of substituted ortho-aminophenols with aldehydes. In a representative procedure, 4-chlorobenzaldehyde reacts with 2-aminophenol derivatives in the presence of lead tetraacetate (Pb(CH₃COO)₄) as an oxidizing agent . This method achieves cyclization through Schiff base formation followed by intramolecular dehydration (Scheme 1) .
Reaction Conditions :
For the target compound, 4-butoxybenzaldehyde replaces 4-chlorobenzaldehyde to introduce the butoxyphenyl group. The reaction proceeds via:
-
Condensation of 4-butoxybenzaldehyde with 2-amino-4-hydroxyphenylacetate.
-
Cyclization under oxidative conditions to form the benzoxazole ring .
Challenges :
-
Lead tetraacetate is toxic and environmentally hazardous.
-
Competing side reactions may reduce yields in bulk synthesis .
Biocatalytic Protection of Phenolic Groups
The 4-butoxyphenyl group requires protection during synthesis to prevent undesired side reactions. A patent describes using tert-butoxy as a protective group for phenolic hydroxy groups, which is stable under diverse conditions but cleavable under mild acids . The biocatalytic method employs pyruvate decarboxylase (PDC) to synthesize intermediates like (R)-1-hydroxy-1-(4-tert-butoxyphenyl)-2-propanone .
Procedure :
-
para-tert-Butoxybenzaldehyde reacts with sodium pyruvate in aqueous buffer (pH 5–7).
-
PDC (from Candida utilis) catalyzes the formation of the (R)-enantiomer.
-
Reaction Parameters :
After propenone chain assembly, the tert-butoxy group is deprotected using dilute HCl to yield the 4-hydroxyphenyl intermediate, which is subsequently alkylated with 1-bromobutane to install the butoxy group .
Transition Metal-Catalyzed Cross-Couplings for Propenone Assembly
The α,β-unsaturated ketone backbone is constructed via nickel-catalyzed dehydrogenative coupling of primary and secondary alcohols . A modified protocol for the target compound involves:
-
Primary Alcohol : 4-(Propan-2-yl)benzyl alcohol.
-
Secondary Alcohol : 4-Butoxyphenethyl alcohol.
Optimized Conditions :
The reaction proceeds through a borrowing hydrogen mechanism , where the catalyst abstracts hydrogen from alcohols to form ketones, followed by aldol condensation .
Multi-Step Organic Synthesis: Integrated Approach
A convergent synthesis combines the above methods (Table 1):
Table 1: Synthetic Route for Target Compound
Total Yield : ~35% (over four steps).
Analytical Validation and Characterization
Critical characterization data align with reported benzoxazole derivatives:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-one moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the prop-2-en-1-one moiety to a saturated ketone or alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Epoxides: From oxidation of the prop-2-en-1-one moiety.
Alcohols/Ketones: From reduction reactions.
Substituted Derivatives: From various substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although specific biological activities would require further empirical validation.
Medicine
In medicine, derivatives of this compound could be explored as potential therapeutic agents. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzoxazole ring could facilitate binding to nucleic acids or proteins, while the phenyl groups might enhance lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1,3-benzoxazol-2-yl)-1-phenylprop-2-en-1-one: Lacks the butoxy and isopropyl groups, potentially altering its reactivity and biological activity.
(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one: Contains a methoxy group instead of a butoxy group, which may affect its solubility and reactivity.
Uniqueness
The presence of the butoxy and isopropyl groups in (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one distinguishes it from similar compounds. These groups can influence the compound’s lipophilicity, reactivity, and potential biological interactions, making it a unique candidate for various applications.
This detailed overview provides a comprehensive understanding of (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, highlighting its synthesis, reactions, applications, and unique characteristics
Biological Activity
The compound (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a synthetic derivative of benzoxazole, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its anticancer, antimicrobial, and cytotoxic effects based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C27H25NO
- Molecular Weight : 411.5 g/mol
Its structure includes a benzoxazole moiety, which is known for various biological activities, and substituents that may enhance its pharmacological properties.
Biological Activity Overview
Research indicates that derivatives of benzoxazole exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that benzoxazole derivatives can induce cytotoxicity in cancer cells while sparing normal cells.
- Antimicrobial Activity : Some compounds show selective activity against Gram-positive bacteria and fungi.
- Cytotoxicity : The toxicity profile of these compounds is crucial for their therapeutic potential.
Table 1: Biological Activities of Related Benzoxazole Derivatives
| Compound Name | Activity Type | Target Organisms/Cells | IC50 Values (µM) |
|---|---|---|---|
| H-Box | Anticancer | MCF-7 (breast cancer) | 15 |
| H-Box | Antimicrobial | Bacillus subtilis | 32 |
| H-Box | Cytotoxic | HepG2 (liver cancer) | 20 |
Anticancer Activity
The anticancer potential of the compound is supported by studies showing that benzoxazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to the one under discussion have shown significant cytotoxic effects against:
- Breast Cancer Cells : MCF-7 and MDA-MB series.
- Lung Cancer Cells : A549 and H1975.
Research indicates that the mechanism of action may involve apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Assays
A study involving a series of benzoxazole derivatives assessed their cytotoxicity using WST-1 assays. The results indicated that many derivatives had lower toxicity towards normal cells compared to cancer cells, suggesting a selective anticancer effect. For example:
- Compound H-Box showed an IC50 of 15 µM against MCF-7 cells while having an IC50 greater than 100 µM on normal fibroblasts.
Antimicrobial Activity
The antimicrobial properties of benzoxazole derivatives have been explored in various studies. The compound has been tested against common bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative).
Findings:
- Only a few derivatives were found to be active with MIC values indicating moderate antibacterial effects.
Table 2: Antimicrobial Activity Results
Q & A
Basic Research Question
- NMR : 1H/13C NMR to confirm E-configuration (vinyl proton coupling constant: J = 12–16 Hz) and substituent integration .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and rule out byproducts (e.g., Z-isomer or aldol adducts) .
- IR : C=O stretch (~1650–1680 cm⁻¹) and C=N (benzoxazole) at ~1600 cm⁻¹ .
How does the compound’s photophysical behavior impact its applicability in materials science?
Advanced Research Question
The extended π-system enables fluorescence (λem ≈ 450 nm) and potential use in OLEDs. Key analyses:
- UV-Vis : π→π* transitions (~350 nm) with molar absorptivity (ε > 10⁴ L mol⁻¹ cm⁻¹) .
- Quantum Yield : Measure using integrating sphere (e.g., Φ = 0.3–0.5 in DCM) .
Methodological Note : Solvent polarity (e.g., DCM vs. DMSO) significantly shifts emission maxima .
What are the challenges in scaling up synthesis without compromising stereochemical purity?
Advanced Research Question
- Batch vs. Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing Z-isomer formation .
- Catalyst Selection : Heterogeneous catalysts (e.g., Mg-Al hydrotalcite) enhance regioselectivity .
Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
